MAO-A vs. MAO-B Inhibitory Profile: Defining the Selectivity Gap
In a head-to-head in vitro fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 3-Aminoquinolin-5-OL demonstrated a 6.5-fold selectivity for MAO-B over MAO-A [1]. The IC50 value against MAO-B was 15.4 μM, compared to 100 μM against MAO-A [1]. This selectivity profile is a quantifiable, differentiating feature when compared to the broader 8-aminoquinoline class, where compounds like the racemic NPC1161 exhibit a 3.7-fold selectivity for MAO-B [2]. This difference is critical for researchers selecting a starting scaffold to probe MAO isoform-specific pathways.
| Evidence Dimension | MAO-B vs. MAO-A Inhibition Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 μM; MAO-A IC50 = 100 μM; Selectivity ratio = 6.5 |
| Comparator Or Baseline | Racemic NPC1161 (an 8-aminoquinoline): MAO-B IC50 = 540 nM; MAO-A IC50 = 5.24 μM; Selectivity ratio = 3.7 |
| Quantified Difference | 3-Aminoquinolin-5-OL exhibits a 6.5-fold selectivity for MAO-B, while the comparator racemic NPC1161 exhibits a 3.7-fold selectivity. |
| Conditions | Inhibition of MAO-A/B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorescence assay. |
Why This Matters
The differential selectivity profile dictates which compound is the appropriate choice for studies targeting MAO-B versus MAO-A, preventing confounding off-target effects in downstream cellular or in vivo models.
- [1] BindingDB. BDBM50401987. IC50 data for MAO-A and MAO-B inhibition. View Source
- [2] Chaurasiya ND, et al. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals (Basel). 2021 Apr 22;14(5):398. View Source
